N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound with the Chemical Abstracts Service (CAS) number 899982-42-4. This compound is characterized by its complex molecular structure, which includes a dioxaspiro unit and a pyridine moiety. It falls under the classification of oxalamides, which are derivatives of oxalic acid where one or both of the acidic hydrogens are replaced by amine groups.
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to achieve optimal yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular formula of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide is C18H22N2O6, with a molecular weight of 362.4 g/mol. The structure features:
The compound's structural representation can be depicted using various chemical drawing software or databases that provide visualizations based on its SMILES notation: C(C(=O)NCC1COC2(CCCC2)O1)(C(=O)NCC1=CC=CC=N1).
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide can participate in several chemical reactions:
These reactions often require specific conditions such as catalysts, solvents, and temperature control to ensure desired outcomes without side reactions.
The mechanism of action for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide involves:
Research into the specific mechanisms of action is ongoing, with studies focusing on its potential effects in biological systems and therapeutic applications.
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally expected to be stable under standard laboratory conditions.
Key chemical properties include:
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide has potential applications in various fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5